2,3,5-Triiodobenzoyl chloride 2,3,5-Triiodobenzoyl chloride
Brand Name: Vulcanchem
CAS No.: 42860-33-3
VCID: VC21309066
InChI: InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H
SMILES: C1=C(C=C(C(=C1C(=O)Cl)I)I)I
Molecular Formula: C7H2ClI3O
Molecular Weight: 518.25 g/mol

2,3,5-Triiodobenzoyl chloride

CAS No.: 42860-33-3

Cat. No.: VC21309066

Molecular Formula: C7H2ClI3O

Molecular Weight: 518.25 g/mol

* For research use only. Not for human or veterinary use.

2,3,5-Triiodobenzoyl chloride - 42860-33-3

Specification

CAS No. 42860-33-3
Molecular Formula C7H2ClI3O
Molecular Weight 518.25 g/mol
IUPAC Name 2,3,5-triiodobenzoyl chloride
Standard InChI InChI=1S/C7H2ClI3O/c8-7(12)4-1-3(9)2-5(10)6(4)11/h1-2H
Standard InChI Key QGSBFOJSKVVSPS-UHFFFAOYSA-N
SMILES C1=C(C=C(C(=C1C(=O)Cl)I)I)I
Canonical SMILES C1=C(C=C(C(=C1C(=O)Cl)I)I)I

Introduction

Chemical Identity and Structure

2,3,5-Triiodobenzoyl chloride is a halogenated benzoyl chloride derivative with three iodine atoms positioned at the 2, 3, and 5 carbon positions of the benzene ring. This positioning creates a unique electronic environment that influences its reactivity and applications.

Basic Identification Data

The compound has a well-defined chemical identity with several standardized identifiers as shown in Table 1:

ParameterValue
Chemical Name2,3,5-Triiodobenzoyl chloride
CAS Number42860-33-3
Molecular FormulaC₇H₂ClI₃O
Molecular Weight518.26 g/mol
MDL NumberMFCD01859916
SynonymsBenzoyl chloride, 2,3,5-triiodo-

Table 1: Identification parameters of 2,3,5-Triiodobenzoyl chloride

The molecular structure of 2,3,5-Triiodobenzoyl chloride features a benzene ring with three iodine atoms at positions 2, 3, and 5, while position 1 carries the carbonyl chloride functional group. This structure contributes significantly to its chemical behavior and reactivity profile.

Physical and Chemical Properties

The physical and chemical properties of 2,3,5-Triiodobenzoyl chloride are essential for understanding its behavior in various applications and its handling requirements.

Physical Properties

The compound exhibits distinct physical characteristics due to its high molecular weight and the presence of three iodine atoms:

PropertyValue
Physical StateSolid at room temperature
Melting Point85-88°C
Boiling Point435.5±45.0°C (Predicted)
Density2.846±0.06 g/cm³ (Predicted)
AppearanceCrystalline solid

Table 2: Physical properties of 2,3,5-Triiodobenzoyl chloride

Chemical Properties

As a benzoyl chloride derivative, this compound demonstrates high reactivity toward nucleophiles. The presence of three electronegative iodine atoms significantly influences its electronic properties and reactivity patterns. The carbonyl chloride group is particularly susceptible to nucleophilic attack, making it useful for various synthetic applications.

Classification ParameterDescription
GHS SymbolsGHS05, GHS07
Signal WordDanger
Hazard StatementsH302+H312+H332-H314
Precautionary StatementsP260-P280-P301+P312-P301+P330+P331-P302+P352-P361+P364
HS Code2916399090

Table 3: Hazard classification of 2,3,5-Triiodobenzoyl chloride

Synthesis Methods

The synthesis of 2,3,5-Triiodobenzoyl chloride typically involves the chlorination of 2,3,5-triiodobenzoic acid.

Standard Synthesis Procedure

The primary method for synthesizing this compound involves reacting 2,3,5-triiodobenzoic acid with chlorinating agents such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂) . The reaction pathway can be represented as:

2,3,5-Triiodobenzoic acid + SOCl₂ → 2,3,5-Triiodobenzoyl chloride + SO₂ + HCl

Chemical Reactivity

The chemical behavior of 2,3,5-Triiodobenzoyl chloride is characterized by the reactivity of its acyl chloride group, influenced by the electron-withdrawing effects of the three iodine substituents.

Nucleophilic Acyl Substitution Reactions

The compound readily participates in nucleophilic acyl substitution reactions with various nucleophiles:

  • With alcohols: Forms 2,3,5-triiodobenzoate esters

  • With amines: Forms 2,3,5-triiodobenzamides

  • With water: Hydrolyzes to form 2,3,5-triiodobenzoic acid (reverse of the synthesis reaction)

Impact of Iodine Substituents

The three iodine atoms on the benzene ring significantly influence the compound's reactivity:

  • Electronic effects: The iodine atoms withdraw electron density through inductive effects while donating through resonance effects

  • Steric effects: The large iodine atoms create steric hindrance that can affect reaction rates and selectivity

  • Halogen bonding potential: Iodine atoms can participate in halogen bonding interactions, which may influence crystalline structure and intermolecular interactions

Applications and Uses

2,3,5-Triiodobenzoyl chloride serves as an important intermediate in various chemical syntheses.

Synthetic Applications

Analytical Methods

For quality control and research purposes, various analytical methods can be employed to characterize 2,3,5-Triiodobenzoyl chloride.

Spectroscopic Analysis

Common spectroscopic techniques for analysis include:

  • NMR spectroscopy: ¹H and ¹³C NMR provide structural confirmation

  • IR spectroscopy: Characteristic C=O stretching of the acyl chloride group (~1790 cm⁻¹)

  • Mass spectrometry: Molecular ion and fragmentation pattern analysis

  • X-ray crystallography: For crystal structure determination

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